molecular formula C19H19NO3S B411161 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide CAS No. 457960-43-9

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

Cat. No.: B411161
CAS No.: 457960-43-9
M. Wt: 341.4g/mol
InChI Key: OHUUSTNABZPUJD-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is an organic compound with the molecular formula C19H19NO3S and a molecular weight of 341.4 g/mol. This compound is known for its unique structural features, which include a naphthalene ring system, a methoxy group, and a sulfonamide linkage. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide typically involves the following steps:

    Formation of the naphthalene sulfonamide core: This can be achieved by reacting naphthalene-1-sulfonyl chloride with 2-phenylethylamine under basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the naphthalene ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-phenylethyl)naphthalene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-N-(2-phenylethyl)naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic effects and its role as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the naphthalene ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide
  • 4-methoxy-N-(2-phenylethyl)thiophene-1-sulfonamide
  • 4-methoxy-N-(2-phenylethyl)pyridine-1-sulfonamide

Uniqueness

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties compared to its analogs. The presence of the methoxy group also enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUUSTNABZPUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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